molecular formula C16H14O6 B191393 HEMATOXYLIN CAS No. 517-28-2

HEMATOXYLIN

Cat. No.: B191393
CAS No.: 517-28-2
M. Wt: 302.28 g/mol
InChI Key: WZUVPPKBWHMQCE-CJNGLKHVSA-N
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Mechanism of Action

Hematoxylin, also known as Natural Black 1 or Hydroxybrazilin, is a compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum) . This naturally derived dye has been used extensively in histology, the study of microscopic anatomy of cells and tissues .

Target of Action

The primary target of this compound is the chromatin of cell nuclei . Chromatin, a complex of DNA and protein, is crucial for the packaging of genetic material within the nucleus. This compound also binds to lysine residues on nuclear histones , proteins that help package DNA into a compact, organized form.

Mode of Action

This compound, in its natural state, is relatively colorless and has little value as a biological stain . To produce a functional dye, this compound is oxidized to hematein . Hematein then forms strongly colored complexes with certain metal ions, commonly aluminum (Al +3), iron (Fe +3), and chromium (Cr +3) . These metallic ions, referred to as mordants, enhance the binding of the dye to tissue .

The binding of hematein-Al +3 complexes to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups, which carry a negative charge at staining conditions .

Biochemical Pathways

The biochemical pathway involved in the action of this compound primarily revolves around the oxidation of this compound to hematein . This oxidation can be accomplished naturally through exposure to atmospheric oxygen or chemically using an oxidant such as sodium iodate . The oxidized this compound (hematein) then forms complexes with metal ions, enhancing its staining capabilities .

Result of Action

The result of this compound’s action is the staining of cell nuclei a purplish-blue color . This staining allows for the differentiation between the nuclear and cytoplasmic parts of a cell . Changes in chromatin patterns, along with alterations of nuclear size and shape revealed with this compound stains, remain key diagnostic markers in the evaluation of pathological changes .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, the oxidation of this compound to hematein can be facilitated by exposure to atmospheric oxygen . Additionally, the pH of the staining solution can affect the color of the stain . This compound staining is also influenced by the use of mordants, which can vary based on the specific staining protocol employed .

Biochemical Analysis

Biochemical Properties

The value of Hematoxylin lies in the capacity of aluminum this compound solutions to stain the chromatin of cell nuclei . The attraction or binding of hematein-Al +3 to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups as these groups carry a negative charge at staining conditions .

Cellular Effects

This compound is used in this compound and Eosin (H&E) staining, which is the most commonly used staining procedure in histology laboratories . The stain demonstrates a broad range of cytoplasmic, nuclear, and extracellular matrix features . The nuclei are stained purple, while the cytoplasmic components are pink .

Molecular Mechanism

It is known that the conversion of this compound to hematein may be accomplished by the action of a number of agents . This compound is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3), iron (Fe +3), and chromium (Cr +3) .

Temporal Effects in Laboratory Settings

The staining procedure for H&E follows a basic protocol: Dewaxing, Dehydration, this compound, Differentiation, Bluing, Eosin, Dehydration, Clearing, and Cover-slipping . The format is easily reproduced and the reagents resilient enough to allow for large numbers of slides to be stained consistently before reagents need to be changed .

Metabolic Pathways

It is known that this compound is oxidized to hematein, which subsequently binds to one of several metal ions including aluminum (Al +3), iron (Fe +3), and chromium (Cr +3) .

Subcellular Localization

This compound, when used in H&E staining, localizes to the nuclei of cells, staining the chromatin purple . This allows for the visualization of changes in chromatin patterns together with alterations of nuclear size and shape .

Preparation Methods

Synthetic Routes and Reaction Conditions: HEMATOXYLIN can be synthesized through several methods, although these are not commonly used for industrial production due to the availability of natural sources. One method involves dissolving this compound in ethanol, followed by the addition of aluminum ammonium sulfate in warmed distilled water. The mixture is then boiled, cooled, and oxidized using mercury oxide or sodium iodate .

Industrial Production Methods: Industrial extraction of this compound from logwood involves either the ‘French process’ or the ‘American process’. The French process involves boiling the wood chips, while the American process uses steam and pressure. The extracted dye can be sold as a liquid concentrate or dried and sold in crystalline form .

Chemical Reactions Analysis

Types of Reactions: HEMATOXYLIN undergoes several types of chemical reactions, primarily oxidation. The oxidation of this compound to hematein is crucial for its use as a stain. This can be achieved using atmospheric oxygen, sodium iodate, or other oxidizing agents .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST.

CAS No.

517-28-2

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol

InChI

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m1/s1

InChI Key

WZUVPPKBWHMQCE-CJNGLKHVSA-N

Isomeric SMILES

C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O

SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

melting_point

212 to 248 °F (NTP, 1992)

517-28-2

physical_description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992)
Trihydrate: White to yellowish solid;  Turns red when exposed to light;  [Merck Index] Slightly beige powder;  [MSDSonline]

Pictograms

Irritant

shelf_life

TURNS RED ON EXPOSURE TO LIGHT;  ITS SOLN DARKEN ON STANDING /TRIHYDRATE/

solubility

Slightly soluble in cold;  soluble in hot (NTP, 1992)

Synonyms

Haematoxylon
Hematoxiline
Hematoxylin
Hemotoxylin
Hydroxybrasilin
Hydroxybrazilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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